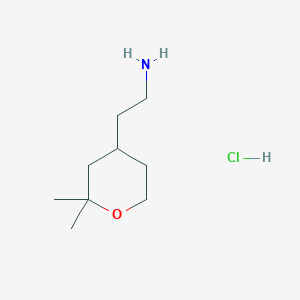
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is a hydrochloride salt form of an amine, which is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a dimethyloxane ring and an ethanamine group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dimethyloxane Ring: The initial step involves the formation of the dimethyloxane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.
Introduction of the Ethanamine Group: The next step involves the introduction of the ethanamine group. This can be done by reacting the dimethyloxane intermediate with an appropriate amine under basic conditions.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the dimethyloxane ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted ethanamine derivatives.
科学研究应用
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
作用机制
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-(2,6-Dimethyloxan-4-yl)ethan-1-amine hydrochloride
- 2-(2-Aminoethoxy)-1,1-dimethoxyethane
- N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride
Uniqueness
2-(2,2-Dimethyloxan-4-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the dimethyloxane ring
属性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC 名称 |
2-(2,2-dimethyloxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)7-8(3-5-10)4-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
InChI 键 |
KRIOKWDQTGUYIW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCO1)CCN)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8660633.png)


![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B8660668.png)
![N-[4-(3-chloropropanoyl)phenyl]methanesulfonamide](/img/structure/B8660679.png)
![7-Hydroxythieno[3,2,b]pyridine-5-carboxylic acid](/img/structure/B8660681.png)





